

Application Note and Protocols: Molecular Docking of Neoprzewaquinone A with PIM1 Kinase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neoprzewaquinone A

Cat. No.: B15597096

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Abstract

Neoprzewaquinone A (NEO), a natural compound isolated from *Salvia miltiorrhiza*, has been identified as a potent and selective inhibitor of PIM1 kinase.[1][2] PIM1 kinase, a serine/threonine kinase, is a well-documented proto-oncogene implicated in various human cancers, making it a prime target for therapeutic intervention.[3][4][5][6] Molecular docking simulations have been instrumental in elucidating the binding mechanism of **Neoprzewaquinone A** within the ATP-binding pocket of PIM1 kinase.[1][7] This document provides a detailed protocol for performing molecular docking studies of **Neoprzewaquinone A** with PIM1 kinase, alongside relevant quantitative data and a depiction of the associated signaling pathway.

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family, comprising PIM1, PIM2, and PIM3, are key regulators of cell survival, proliferation, and apoptosis.[4][6][8] Overexpression of PIM1 is a common feature in a multitude of solid and hematopoietic malignancies, including breast, prostate, and lung cancer, often correlating with poor prognosis and drug resistance.[1][6][9] Consequently, the development of small molecule inhibitors targeting PIM1 is a significant focus in oncology drug discovery.

Neoprzewaquinone A, a phenanthrenequinone derivative, has demonstrated selective inhibitory activity against PIM1 kinase at nanomolar concentrations.[\[1\]](#)[\[7\]](#) This inhibitory action disrupts the downstream PIM1/ROCK2/STAT3 signaling pathway, which plays a crucial role in cancer cell migration and epithelial-mesenchymal transition (EMT).[\[1\]](#)[\[2\]](#)[\[7\]](#) Computational approaches, particularly molecular docking, are invaluable for predicting the binding conformation and affinity of inhibitors like **Neoprzewaquinone A** to their protein targets.[\[10\]](#)[\[11\]](#) These in silico methods guide lead optimization and provide a structural basis for understanding inhibitor potency and selectivity.[\[11\]](#)[\[12\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction between **Neoprzewaquinone A** and PIM1 kinase.

Table 1: In Vitro Inhibitory Activity of **Neoprzewaquinone A**

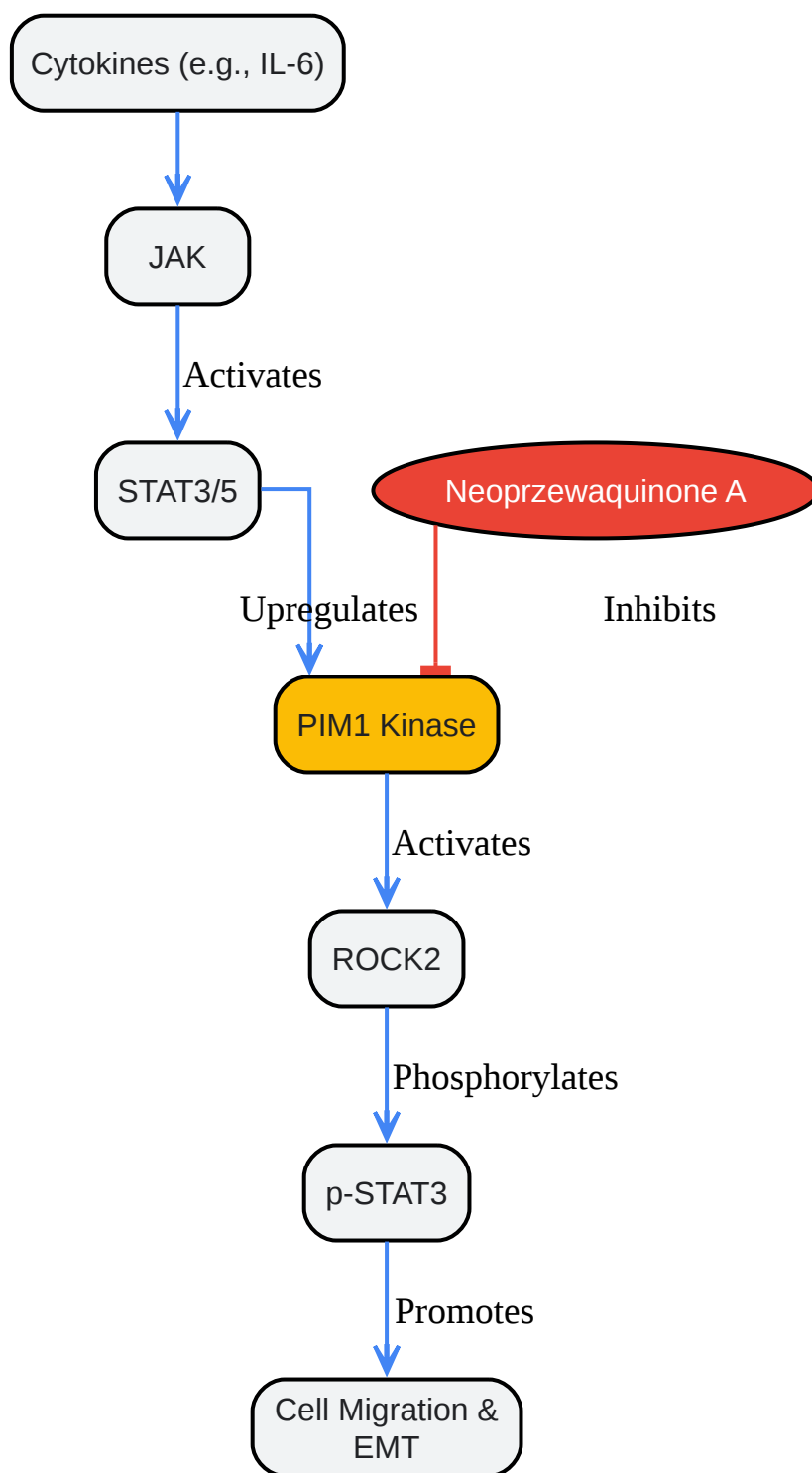
Compound	Target Kinase	Assay Type	IC50 (μM)	Reference
Neoprzewaquinone A	PIM1	ADP-Glo™ Kinase Assay	0.56	[1]
Neoprzewaquinone A	ROCK2	ADP-Glo™ Kinase Assay	No significant inhibition	[1]

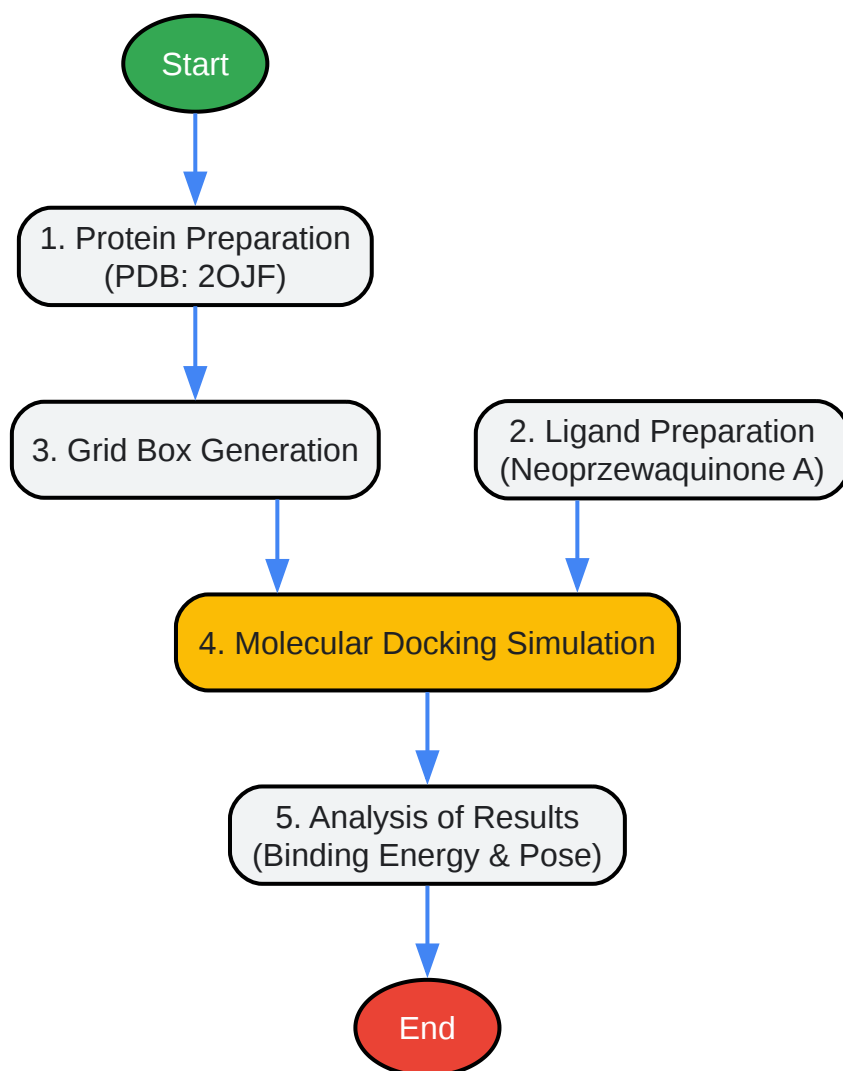
Table 2: Molecular Docking Interaction Details

Ligand	Protein Target	Key Interacting Residues	Type of Interaction	Reference
Neoprzewaquinone A	PIM1	GLU89	Hydrogen Bond	[1]
Neoprzewaquinone A	PIM1	VAL52, PHE49, ASP186, ASP128	Multiple Interactions (e.g., hydrophobic)	[1]

Signaling Pathway

The following diagram illustrates the PIM1 kinase signaling pathway and the inhibitory effect of **Neoprzewaquinone A**.





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